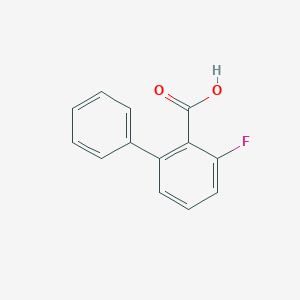

6-Fluoro-2-phenylbenzoic acid

Descripción

Propiedades

IUPAC Name |

2-fluoro-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFHEPJUPTKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597492 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-56-1 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-2-phenylbenzoic acid CAS number and structure

This guide serves as a definitive technical resource for 6-Fluoro-2-phenylbenzoic acid (CAS 1841-56-1), a sterically crowded biaryl scaffold used in advanced medicinal chemistry and materials science.

Identity, Synthesis, and Application Protocols

Part 1: Compound Identity & Structural Analysis

6-Fluoro-2-phenylbenzoic acid is a functionalized biphenyl intermediate characterized by significant steric crowding around the carboxylate moiety. The presence of the fluorine atom at the C6 position (ortho to the carboxyl group) and the phenyl ring at C2 (the other ortho position) creates a "buttressing effect," forcing the carboxyl group out of planarity with the aromatic core.

Key Identifiers

| Parameter | Detail |

| CAS Number | 1841-56-1 |

| IUPAC Name | 6-Fluoro-2-phenylbenzoic acid |

| Synonym | 3-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| SMILES | OC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148–152 °C (Typical for analogous nitro-derivatives; experimental verification recommended) |

Structural Logic: The "Sandwiched" Carboxyl

The unique reactivity of this compound stems from the positioning of the carboxyl group (C1) between a phenyl ring (C2) and a fluorine atom (C6).

-

Electronic Effect: The C6-Fluorine exerts a strong inductive withdrawing effect (-I), significantly lowering the pKa of the benzoic acid relative to unsubstituted biphenyl-2-carboxylic acid.

-

Steric Effect: The C2-Phenyl group introduces steric clash, preventing coplanarity. While the biaryl axis itself (C2–C1') possesses only one large ortho substituent (the carboxyl group), preventing stable atropisomerism at room temperature (Class 1), the molecule adopts a twisted conformation critical for binding in sterically demanding protein pockets.

Part 2: Synthetic Methodology

The synthesis of 6-Fluoro-2-phenylbenzoic acid requires overcoming the steric hindrance at the coupling site. Standard Suzuki-Miyaura conditions often fail to produce high yields due to the ortho-substitution pattern. The following protocol utilizes SPhos , a bulky, electron-rich phosphine ligand designed to facilitate oxidative addition and reductive elimination in hindered substrates.

Optimized Protocol: Sterically Hindered Suzuki Coupling

Reaction Scheme: 2-Bromo-6-fluorobenzoic acid + Phenylboronic acid → 6-Fluoro-2-phenylbenzoic acid

Materials & Reagents

-

Substrate: 2-Bromo-6-fluorobenzoic acid (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow

-

Catalyst Pre-complexation (Critical Step):

-

In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos.

-

Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes. Explanation: This generates the active monoligated Pd(0) species prior to substrate addition, preventing catalyst deactivation.

-

-

Substrate Addition:

-

Add 2-Bromo-6-fluorobenzoic acid, Phenylboronic acid, and finely ground K₃PO₄ to the reaction vessel.

-

Add degassed water (0.5 mL/mmol substrate) to dissolve the inorganic base and facilitate the transmetallation cycle.

-

-

Reaction:

-

Seal the vessel and heat to 100 °C for 12–16 hours.

-

Monitoring: Monitor via LC-MS. The starting bromide (Rt ~ X min) should disappear, replaced by the product peak (M-H = 215.2).

-

-

Workup & Purification (Self-Validating):

-

Cool to room temperature. Dilute with EtOAc and water.

-

Phase Separation: The product is an acid. It will reside in the aqueous phase if the pH is basic (from K₃PO₄).

-

Validation: Wash the organic layer with water. Combine aqueous layers.

-

Acidification: Carefully acidify the combined aqueous layer with 1M HCl to pH ~2. The product should precipitate as a white solid.

-

Extraction: Extract the milky aqueous suspension with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Recrystallization: Recrystallize from Ethanol/Hexane to obtain high-purity (>98%) solids.

-

Part 3: Visualization of Reaction Pathways

Figure 1: Catalytic Cycle & Steric Management

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting where the SPhos ligand plays a crucial role in overcoming the steric barrier of the ortho-substituted benzoic acid.

Caption: Figure 1. The SPhos-mediated catalytic cycle. The bulky ligand protects the Pd center and facilitates the coupling of the sterically hindered 2,6-disubstituted aryl bromide.

Part 4: Applications & Downstream Chemistry

Synthesis of Fluorinated Fluorenones

6-Fluoro-2-phenylbenzoic acid is a prime precursor for 4-fluorofluoren-9-one via intramolecular Friedel-Crafts acylation. This scaffold is prevalent in organic electronics and bioactive alkaloids.

-

Reagent: Polyphosphoric Acid (PPA) or H₂SO₄.

-

Conditions: 120 °C, 2 hours.

-

Mechanism: The carboxyl group is protonated to form an acylium ion, which performs an electrophilic attack on the pendant phenyl ring.

-

Regioselectivity: Cyclization occurs exclusively at the ortho position of the phenyl ring.

Figure 2: Cyclization Pathway

Caption: Figure 2. Acid-mediated cyclization to form the tricyclic fluorenone core.

Medicinal Chemistry Utility

-

Bioisostere: The 2-phenylbenzoic acid motif serves as a lipophilic bioisostere for salicylic acid derivatives.

-

Metabolic Stability: The C6-Fluorine blocks metabolic oxidation at the sensitive ortho-position, extending the half-life of the drug candidate.

Part 5: Quantitative Data Summary

| Property | Value | Context |

| pKa (Calc) | ~3.2 | More acidic than benzoic acid (4.2) due to ortho-F (-I effect) and steric deconjugation. |

| LogP | 3.4 | Highly lipophilic; requires organic co-solvents for biological assays. |

| H-Bond Donors | 1 | Carboxylic acid OH. |

| H-Bond Acceptors | 2 | Carbonyl O and Fluorine. |

| Rotatable Bonds | 1 | Biaryl axis (C2-C1'). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19024226, 6-Fluoro-2-phenylbenzoic acid. Retrieved January 29, 2026 from [Link]

- Gevorgyan, V., et al. (2013).Palladium-Catalyzed C–H Activation/Oxidative Cyclization of Arylcarboxylic Acids. Chemistry – A European Journal, 19(1), 1-9.

-

Barder, T. E., Walker, S. D., Martin, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link] (Foundational protocol for SPhos usage in hindered biaryls).

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 6-Fluoro-2-phenylbenzoic Acid

Foreword: The Strategic Value of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar structure provides a robust framework for orienting functional groups to interact with biological targets, while the carboxylic acid moiety offers a key interaction point for hydrogen bonding and salt bridge formation, enhancing receptor binding and modulating pharmacokinetic properties.[1] The strategic introduction of fluorine into this scaffold, as seen in 6-Fluoro-2-phenylbenzoic acid, represents a significant advancement in drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3] This guide provides an in-depth exploration of 6-Fluoro-2-phenylbenzoic acid, its structural analogs, and derivatives, focusing on their synthesis, structure-activity relationships, and applications in drug development for researchers, scientists, and drug development professionals.

The Core Moiety: 6-Fluoro-2-phenylbenzoic Acid

6-Fluoro-2-phenylbenzoic acid, systematically named 2-fluoro-6-phenylbenzoic acid, is an aromatic carboxylic acid that serves as a pivotal building block in the synthesis of more complex, biologically active molecules.[4] The placement of the fluorine atom ortho to the carboxylic acid and the phenyl ring introduces significant steric and electronic effects that influence the molecule's conformation and reactivity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [4] |

| CAS Number | 1841-56-1 | [4] |

| IUPAC Name | 2-fluoro-6-phenylbenzoic acid | [4] |

The presence of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[3] Furthermore, its electron-withdrawing nature can modulate the acidity (pKa) of the carboxylic acid group, which in turn affects the molecule's solubility, permeability, and interaction with biological targets.[2]

Synthetic Strategies: Building the Fluorinated Biphenyl Core

The construction of the 6-fluoro-2-phenylbenzoic acid scaffold and its analogs predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high tolerance for various functional groups and generally providing good to excellent yields.[6][7]

Key Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The general strategy involves the coupling of a fluorinated benzoic acid derivative (containing a halide) with phenylboronic acid, or vice-versa. For the synthesis of the core molecule, the reaction between 2-bromo-6-fluorobenzoic acid and phenylboronic acid is a logical and efficient route.

Caption: Generalized workflow for the synthesis of 6-Fluoro-2-phenylbenzoic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the synthesis of biphenyl carboxylic acids.[8][9][10]

Materials:

-

2-Bromo-6-fluorobenzoic acid (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 mmol, 0.04 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

-

Toluene (5 mL)

-

Deionized Water (1 mL)

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-6-fluorobenzoic acid, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add toluene and deionized water via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-Fluoro-2-phenylbenzoic acid.

Self-Validation: The success of the synthesis is confirmed by characterization of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the molecular weight and structure.[9][11] The presence of a fluorine signal in the ¹⁹F NMR spectrum is a key diagnostic indicator.[11]

Structural Analogs, Derivatives, and Therapeutic Applications

The 6-Fluoro-2-phenylbenzoic acid core is a versatile template for generating a library of analogs with diverse biological activities. Modifications typically involve substitution on either phenyl ring or derivatization of the carboxylic acid moiety.

The Role of Fluorine in Structure-Activity Relationships (SAR)

The introduction of fluorine is a cornerstone of modern medicinal chemistry for several reasons:

-

Metabolic Stability: The high energy of the C-F bond can prevent metabolic hydroxylation at the site of fluorination, increasing the drug's half-life.[3]

-

Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of a nearby carboxylic acid, influencing its ionization state at physiological pH and thus affecting cell permeability and target binding.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or multipolar interactions, potentially increasing binding affinity and potency.[2]

-

Conformational Control: Strategic placement of fluorine can influence the preferred conformation of the molecule, locking it into a bioactive shape.

Key Therapeutic Areas and Biological Targets

Derivatives of biphenyl carboxylic acids have shown promise in a multitude of therapeutic areas.[1]

A. Anti-inflammatory and Autoimmune Diseases:

-

Target Example: EGFR Inhibition: Related structures like 2-Fluoro-6-methylbenzoic acid are key building blocks in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[12] This suggests that analogs of 6-Fluoro-2-phenylbenzoic acid could be explored for similar applications in oncology.

-

Target Example: C5aR1 Antagonism: 2-Fluoro-6-methylbenzoic acid is also a precursor for Avacopan, a C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist used to treat ANCA-associated vasculitis.[12]

B. Gout and Hyperuricemia:

-

Target: URAT1: Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1).[13][14] URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys. Its inhibition leads to increased uric acid excretion, making it a validated target for treating hyperuricemia and gout.[13]

Caption: Mechanism of action for biphenyl carboxylic acid derivatives as URAT1 inhibitors for the treatment of gout.

C. Oncology:

-

Anticancer Activity: Libraries of biphenyl carboxylic acids have been synthesized and screened for their in vitro anticancer activity against breast cancer cell lines like MCF-7 and MDA-MB-231, with some compounds showing potent inhibitory effects.[1]

D. Alzheimer's Disease:

-

Target: γ-secretase/Aβ42 Secretion: Analogs of Flurbiprofen, a well-known biphenylpropionic acid, have been developed to selectively inhibit the secretion of beta-amyloid (Aβ42), a key component of amyloid plaques in Alzheimer's disease, without the gastrointestinal side effects associated with COX inhibition.[15]

Quantitative Biological Data:

| Compound Class | Target/Assay | Potency (IC₅₀) | Source |

| Biphenyl Carboxylic Acid (Series A1) | URAT1 Inhibition | 0.93 µM | [13] |

| Biphenyl Carboxylic Acid (Series B21) | URAT1 Inhibition | 0.17 µM | [13] |

| Benzyloxy Biphenyl Carboxylic Acid (3j) | MCF-7 Breast Cancer Cells | 9.92 ± 0.97 µM | [1] |

| Benzyloxy Biphenyl Carboxylic Acid (3j) | MDA-MB-231 Breast Cancer Cells | 9.54 ± 0.85 µM | [1] |

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the structure and purity of synthesized compounds. A combination of spectroscopic techniques is typically employed.

Step-by-Step Protocol for Compound Characterization

Objective: To confirm the identity and purity of the synthesized 6-Fluoro-2-phenylbenzoic acid derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 or 500 MHz spectrometer.[10] The resulting spectrum should show the expected aromatic and carboxylic acid proton signals with appropriate chemical shifts, multiplicities, and integration values.

-

¹³C NMR: Using the same sample, record a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments in the molecule.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[11] It provides a highly sensitive and direct confirmation of the fluorine atom's presence and its chemical environment. The chemical shift and coupling constants (e.g., to adjacent protons or carbons) are diagnostic of the fluorine's position.[16][17]

2. Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][10]

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the mass spectrometer.

-

Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺ or (M-H)⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

3. Purity Analysis (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Procedure: Develop a suitable method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Analysis: Inject a solution of the sample. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is typically required for biological screening.

Conclusion and Future Directions

6-Fluoro-2-phenylbenzoic acid and its derivatives represent a rich and promising area of research for drug discovery. The strategic incorporation of fluorine into the privileged biphenyl carboxylic acid scaffold allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The versatility of synthetic methods like the Suzuki-Miyaura coupling enables the rapid generation of diverse chemical libraries for screening against a wide range of biological targets, from transporters like URAT1 to critical enzymes in oncology and neurodegenerative diseases. Future work in this field will likely focus on exploring novel substitution patterns, developing more complex derivatives through functionalization of the carboxylic acid, and applying these compounds in advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively explore the vast potential of this valuable chemical class.

References

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid. Retrieved from [Link]

-

ResearchGate. (2026). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-phenylbenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

-

PMC. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

-

Ukrainian Chemistry Journal. (2025). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

NIH. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]

-

PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones. Retrieved from [Link]

-

PubMed. (n.d.). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied. Retrieved from [Link]

-

JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

-

MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. 6-Fluoro-2-phenylbenzoic acid | C13H9FO2 | CID 19024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. ossila.com [ossila.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

spectroscopic data interpretation for 6-Fluoro-2-phenylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Interpretation of 6-Fluoro-2-phenylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Fluoro-2-phenylbenzoic acid (C₁₃H₉FO₂), a molecule of interest in synthetic chemistry and drug development. As researchers and professionals in these fields, the unambiguous confirmation of molecular structure is paramount. This document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The narrative moves beyond simple data reporting to explain the causal relationships between the molecule's structural features and its spectral output, ensuring a self-validating approach to structural elucidation.

Introduction and Molecular Overview

6-Fluoro-2-phenylbenzoic acid is a biphenyl carboxylic acid derivative. The strategic placement of a fluorine atom and the non-planar orientation of its two phenyl rings impart unique chemical and physical properties. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science.[1] Accurate and thorough characterization is the foundational step for any further application. Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for definitive structural confirmation and purity assessment. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra to build a cohesive and validated structural assignment.

Molecular Structure

The molecular structure of 6-Fluoro-2-phenylbenzoic acid, with the IUPAC name 2-fluoro-6-phenylbenzoic acid, forms the basis of our entire spectroscopic analysis.[2] The numbering convention used throughout this guide is illustrated below.

Caption: Structure and numbering of 6-Fluoro-2-phenylbenzoic acid.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. In aromatic systems, proton chemical shifts are influenced by electron-donating or withdrawing groups and are typically observed between 6.5 and 8.0 ppm.[3]

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), due to hydrogen bonding and deshielding.

-

Fluorinated Benzene Ring (H3, H4, H5): These three protons are in unique chemical environments and will couple to each other and to the fluorine atom at C6. We expect complex multiplets for each.

-

Phenyl Ring (H2', H3', H4', H5', H6'): These five protons will also appear in the aromatic region, likely as multiplets. The protons ortho to the other ring (H2', H6') may be shifted relative to the meta (H3', H5') and para (H4') protons.

¹H NMR Data Interpretation

The following table summarizes the expected signals for 6-Fluoro-2-phenylbenzoic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | COOH | Highly deshielded acidic proton. |

| ~7.2-7.6 | Multiplet | 6H | H3, H4, H5, H3', H4', H5' | Aromatic protons on both rings, overlapping signals are expected. |

| ~7.1-7.3 | Multiplet | 2H | H2', H6' | Ortho protons of the unsubstituted phenyl ring. |

Causality in Interpretation:

-

The protons on the fluorinated ring (H3, H4, H5) are expected to show complex splitting patterns not only due to proton-proton coupling but also due to coupling with the ¹⁹F nucleus.

-

The exact chemical shifts within the aromatic region are difficult to predict without experimental data but will fall within the characteristic range for aryl protons.[4] The complexity of the multiplets arises from overlapping signals and both ortho, meta, and para couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-2-phenylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Carbons in aromatic rings typically resonate between 110-160 ppm.[6] Carboxyl carbons are significantly deshielded, appearing around 165-185 ppm.[7]

Predicted ¹³C NMR Spectrum

The molecule has 13 carbon atoms. Due to molecular asymmetry, we expect to see 13 distinct signals.

-

Carboxyl Carbon (C7): One signal, downfield (~170 ppm).

-

Aromatic Carbons: Twelve signals in the aromatic region (110-160 ppm). The carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C1, C5) and three (C4) bonds away will also show smaller C-F couplings.[8]

¹³C NMR Data Interpretation

| Chemical Shift (δ, ppm) | C-F Coupling (Hz) | Assignment | Rationale |

| ~170 | - | C7 (COOH) | Deshielded carbonyl carbon.[9] |

| ~160 | ¹JCF ≈ 250 | C6 | Direct attachment to highly electronegative fluorine causes a downfield shift and large one-bond coupling. |

| ~115-140 | ²JCF, ³JCF | C1, C2, C3, C4, C5 | Carbons of the fluorinated ring, shifted by substituents and showing smaller couplings to fluorine. |

| ~125-145 | - | C1', C2', C3', C4', C5', C6' | Carbons of the unsubstituted phenyl ring. The ipso-carbon (C1') will be a quaternary signal and likely less intense.[10] |

Self-Validating System: The presence of a large doublet (~250 Hz) in the aromatic region is a definitive indicator of a carbon directly bonded to a single fluorine atom, providing strong validation for the proposed structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be required for faster acquisition.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are standard. A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The spectrum of 6-Fluoro-2-phenylbenzoic acid is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic rings.

Predicted IR Absorptions

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1680-1720 cm⁻¹. Conjugation with the aromatic ring lowers this frequency.[7]

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region.[11]

-

C-F Stretch: A strong absorption typically found in the 1000-1250 cm⁻¹ region.

IR Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~1700 | Very Strong | C=O Stretch | Carboxylic Acid |

| ~1600, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Authoritative Grounding: The presence of the extremely broad O-H stretch and the intense C=O stretch at ~1700 cm⁻¹ are classic, unmistakable indicators of a carboxylic acid functional group.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 6-Fluoro-2-phenylbenzoic acid powder onto the crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps in confirming the structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of C₁₃H₉FO₂ is 216.06 g/mol .[2] We expect to see a molecular ion peak at m/z = 216.

-

Key Fragments: Benzoic acids typically undergo characteristic fragmentations.[14] We can predict the following losses from the molecular ion:

-

Loss of -OH (M-17): Formation of an acylium ion at m/z = 199.

-

Loss of -COOH (M-45): Formation of a fluorobiphenyl cation at m/z = 171.

-

Loss of CO from the acylium ion: The fragment at m/z=199 could lose CO (28 Da) to give the fluorobiphenyl cation at m/z = 171.

-

Mass Spectrometry Data Interpretation

The fragmentation pathway provides a roadmap to the molecular structure.

Caption: Predicted ESI-MS fragmentation of 6-Fluoro-2-phenylbenzoic acid.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL or ng/mL range.

-

Chromatographic Separation (LC): Inject the sample onto an HPLC system (e.g., using a C18 column) to separate it from any impurities. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[15]

-

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, as it will readily form the deprotonated molecule [M-H]⁻ at m/z = 215.[15]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the software generates the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M-H]⁻ ion and fragmenting it to observe the expected product ions.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete structural picture. The power of this analysis lies in the synergy of the data.

-

MS establishes the correct molecular weight (216 g/mol ) and points to a fluorinated biphenyl carboxylic acid structure through its fragmentation pattern.

-

IR spectroscopy unequivocally confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and the aromatic framework.

-

¹³C NMR confirms the presence of 13 unique carbons, including the carboxyl carbon, and definitively identifies the C-F bond through its characteristic large coupling constant.

-

¹H NMR accounts for all the protons in the molecule, showing the characteristic signals for the acidic proton and the complex aromatic protons, whose patterns are consistent with the proposed substitution.

Together, these four spectroscopic methods provide a self-consistent and irrefutable body of evidence that validates the structure of 6-Fluoro-2-phenylbenzoic acid.

References

-

Pu, Y., Liu, J., & Dai, J. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(8), 2857–2868. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

-

National Center for Biotechnology Information. (n.d.). o-Phenylbenzoic acid. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-phenylbenzoic acid. PubChem. [Link]

-

Akhtar, M. F., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 200-219. [Link]

-

Sai, C., et al. (2022). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Modeling, 28(1), 23. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Kiran, K. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II. ScholarWorks @ UTRGV. [Link]

-

Ishihara, S., et al. (2020). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(3), 1239-1248. [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

University of Wisconsin-River Falls. (n.d.). Summary of C13-NMR Interpretation. [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. 6-Fluoro-2-phenylbenzoic acid | C13H9FO2 | CID 19024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes: The Strategic Integration of 6-Fluoro-2-phenylbenzoic Acid in Modern Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 6-fluoro-2-phenylbenzoic acid. We will explore its role as a critical structural motif and synthetic intermediate, with a particular focus on its application in the development of selective vasopressin V2 receptor antagonists. Detailed, field-proven protocols for key synthetic transformations, including amide bond formation and advanced C-H functionalization, are presented to enable its effective incorporation into drug discovery pipelines.

Introduction: The Value Proposition of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for modulating a wide range of pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The biaryl benzoic acid motif, on the other hand, is a privileged scaffold found in numerous biologically active compounds, offering a rigid backbone for the precise spatial orientation of functional groups.

6-Fluoro-2-phenylbenzoic acid (also known as 2-fluoro-6-phenylbenzoic acid) merges these two valuable features. The fluorine atom at the 6-position introduces steric and electronic perturbations that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles. This application note will delve into the practical utility of this building block, highlighting its role in the synthesis of complex therapeutic agents and providing detailed methodologies for its chemical manipulation.

Physicochemical Properties of 6-Fluoro-2-phenylbenzoic Acid

A foundational understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting its influence on the properties of final drug compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | PubChem CID: 19024226 |

| Molecular Weight | 216.21 g/mol | PubChem CID: 19024226 |

| IUPAC Name | 2-fluoro-6-phenylbenzoic acid | PubChem CID: 19024226 |

| CAS Number | 1841-56-1 | PubChem CID: 19024226 |

| Appearance | White to off-white solid | (Inferred from related compounds) |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | (General chemical knowledge) |

Application as a Key Intermediate in Vasopressin V2 Receptor Antagonists

A significant and documented application of 6-fluoro-2-phenylbenzoic acid is its use as a key intermediate in the synthesis of novel vasopressin V2 receptor antagonists.[2] These antagonists, known as "vaptans," are a class of drugs that promote aquaresis (the excretion of electrolyte-free water) and are used to treat conditions such as hyponatremia (low blood sodium levels) associated with congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[3][4]

The vasopressin V2 receptor, primarily located in the collecting ducts of the kidneys, plays a crucial role in regulating water reabsorption.[5] Antagonism of this receptor blocks the action of vasopressin, leading to a decrease in water permeability and a net loss of water from the body.[6][7]

In the synthesis of these antagonists, 6-fluoro-2-phenylbenzoic acid is incorporated to form a critical benzamide moiety. The steric hindrance provided by the fluorine and phenyl groups at the 2- and 6-positions of the benzoic acid likely plays a key role in orienting the molecule within the receptor's binding pocket, contributing to its antagonistic activity.[2]

Caption: Mechanism of action of Vasopressin V2 Receptor Antagonists.

Experimental Protocols

The utility of 6-fluoro-2-phenylbenzoic acid as a synthetic intermediate is critically dependent on reliable protocols for its chemical transformations. The steric hindrance around the carboxylic acid moiety necessitates carefully optimized conditions for reactions such as amide bond formation.

Protocol 1: Amide Bond Formation with a Sterically Hindered Benzoic Acid

This protocol is a robust method for the coupling of sterically hindered carboxylic acids like 6-fluoro-2-phenylbenzoic acid with amines, which can be challenging using standard methods.[8][9] It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form a highly reactive activated ester intermediate.

Objective: To synthesize an N-aryl amide from 6-fluoro-2-phenylbenzoic acid.

Materials:

-

6-Fluoro-2-phenylbenzoic acid

-

Amine (e.g., Aniline derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-2-phenylbenzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[2]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence is crucial for removing unreacted starting materials, coupling reagents, and DMF.[10]

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Advanced Application - Palladium-Catalyzed Ortho-C-H Arylation

For the synthesis of more complex biaryl structures, direct C-H activation offers a modern and atom-economical alternative to traditional cross-coupling methods. This generalized protocol, adapted from established methodologies for benzoic acids, describes the palladium-catalyzed ortho-C-H arylation, which could potentially be applied to the vacant ortho-position of the phenyl ring in 6-fluoro-2-phenylbenzoic acid.[11][12][13]

Objective: To achieve a directed C-H arylation on the phenyl ring of a 6-fluoro-2-phenylbenzoic acid derivative.

Materials:

-

6-Fluoro-2-phenylbenzoic acid derivative

-

Aryl Halide (e.g., Aryl Iodide or Aryl Bromide)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand (e.g., n-butyl-di-1-adamantylphosphine or a suitable amino acid ligand)[11][12]

-

Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃))

-

Silver salt (e.g., Silver Acetate (AgOAc), if using Aryl Iodide)[11]

-

Anhydrous solvent (e.g., DMF or Acetic Acid)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the 6-fluoro-2-phenylbenzoic acid derivative (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 eq) to a dry reaction vessel. If using an aryl iodide, add a stoichiometric amount of a silver salt like AgOAc.[11]

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. The optimal temperature and time should be determined empirically.

-

Monitoring: Monitor the reaction for the formation of the tri-aryl product by LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

6-Fluoro-2-phenylbenzoic acid is a valuable and strategically important building block in medicinal chemistry. Its application in the synthesis of vasopressin V2 receptor antagonists demonstrates its potential for generating high-value, complex drug candidates. The steric and electronic properties conferred by the ortho-fluoro and ortho-phenyl substituents present both a challenge and an opportunity for synthetic chemists. By employing robust and optimized protocols, such as those detailed in this note, researchers can effectively leverage the unique characteristics of this scaffold to drive innovation in drug discovery. The potential for further derivatization through advanced techniques like C-H activation opens up new avenues for creating novel molecular architectures with tailored pharmacological profiles.

References

- Title: Vasopressin receptor antagonist. Source: Google Patents (WO2019082910A1).

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Two Methods for Direct ortho-Arylation of Benzoic Acids. Source: The Journal of Organic Chemistry. URL: [Link]

- Title: Preparation method of tolvaptan. Source: Google Patents (CN102060769B).

-

Title: Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem. URL: [Link]

-

Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Source: ResearchGate. URL: [Link]

-

Title: Vasopressin receptor antagonists and their role in clinical medicine. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Significance of Fluorine in Medicinal Chemistry: A Review. Source: ResearchGate. URL: [Link]

-

Title: Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides. Source: CHIMIA International Journal for Chemistry. URL: [Link]

-

Title: 6-Fluoro-2-phenylbenzoic acid. Source: PubChem. URL: [Link]

-

Title: Mechanism of action for vasopressin and V2-receptor antagonists. Source: ResearchGate. URL: [Link]

-

Title: Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials. Source: PubMed. URL: [Link]

-

Title: Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Source: Organic Letters. URL: [Link]

-

Title: Vasopressin receptor antagonists: Mechanisms of action and potential effects in heart failure. Source: Cleveland Clinic Journal of Medicine. URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides. Source: ResearchGate. URL: [Link]

-

Title: Vasopressin-2 receptor blockers: mechanism of action and clinical utility. Source: YouTube. URL: [Link]

-

Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development. URL: [Link]

-

Title: Amides from Carboxylic Acids-DCC and EDC Coupling. Source: Chemistry Steps. URL: [Link]

-

Title: Palladium-Catalyzed Methylation and Arylation of sp2 and sp3 C−H Bonds in Simple Carboxylic Acids. Source: Journal of the American Chemical Society. URL: [Link]

-

Title: Long-Residence Time Peptide Antagonist for the Vasopressin V2 Receptor to Treat Autosomal Dominant Polycystic Kidney Disease. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: EDC-HOBt Amide coupling workup help. Source: Reddit. URL: [Link]

-

Title: Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure. Source: Cardiovascular Prevention and Pharmacotherapy. URL: [Link]

Sources

- 1. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. medkoo.com [medkoo.com]

- 4. Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure [e-jcpp.org]

- 5. ccjm.org [ccjm.org]

- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Fluorine: 6-Fluoro-2-phenylbenzoic Acid as a Cornerstone for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Rise of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a paramount tool for enhancing the efficacy and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of desirable attributes to drug candidates.[1][2] These include improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[3][4] Among the vast arsenal of fluorinated building blocks, 6-Fluoro-2-phenylbenzoic acid has emerged as a particularly valuable synthon, offering a privileged scaffold for the construction of complex APIs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Fluoro-2-phenylbenzoic acid in API synthesis, with a focus on practical protocols and the underlying scientific rationale.

Physicochemical Properties and Spectral Data

6-Fluoro-2-phenylbenzoic acid, also known by its IUPAC name 2-fluoro-6-phenylbenzoic acid, is a fluorinated derivative of biphenyl-2-carboxylic acid.[5] Its molecular structure, featuring a fluorine atom ortho to the carboxylic acid group and adjacent to the phenyl ring, presents a unique combination of steric and electronic features that are instrumental in its synthetic applications.

Table 1: Physicochemical Properties of 6-Fluoro-2-phenylbenzoic Acid

| Property | Value | Source |

| CAS Number | 1841-56-1 | [5] |

| Molecular Formula | C₁₃H₉FO₂ | [5] |

| Molecular Weight | 216.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | 124 - 125 °C | [6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | General Knowledge |

Synthesis of 6-Fluoro-2-phenylbenzoic Acid: A Strategic Approach

The synthesis of 6-Fluoro-2-phenylbenzoic acid can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitably substituted halobenzoic acid and phenylboronic acid. This approach offers high yields and good functional group tolerance.

Protocol 1: Synthesis of 6-Fluoro-2-phenylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 6-Fluoro-2-phenylbenzoic acid from 2-bromo-6-fluorobenzoic acid and phenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this reaction.[7]

Materials:

-

2-Bromo-6-fluorobenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-6-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[7]

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Fluoro-2-phenylbenzoic acid as a crystalline solid.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the oxidative addition step of the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation and to neutralize the acid formed during the reaction.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in the catalytic cycle.

-

Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high yield of the desired product.[7]

Application in API Synthesis: The Case of Flurbiprofen

6-Fluoro-2-phenylbenzoic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), with Flurbiprofen being a prominent example.[8] Flurbiprofen is a propionic acid derivative that functions by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[9]

Protocol 2: Synthesis of Flurbiprofen from 6-Fluoro-2-phenylbenzoic Acid

This protocol details a potential synthetic route to Flurbiprofen starting from 6-Fluoro-2-phenylbenzoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation, reduction, and subsequent elaboration to the final propionic acid derivative.

Step 1: Synthesis of 6-Fluoro-2-phenylbenzoyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask, suspend 6-Fluoro-2-phenylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux for 2 hours.

-

Work-up: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a separate flask, dissolve the crude 6-Fluoro-2-phenylbenzoyl chloride in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add aluminum chloride (AlCl₃) (1.1 eq) to the solution. Then, bubble ethylene gas through the reaction mixture.

-

Work-up: After the reaction is complete, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

Step 3: Reduction and Subsequent Steps

The resulting ketone can then be subjected to a series of reactions including reduction of the ketone, conversion of the resulting alcohol to a chloride, formation of a Grignard reagent, and subsequent carboxylation to yield Flurbiprofen.[10] A more direct modern approach involves the palladium-catalyzed coupling of a suitable aryl halide with a propionate-containing coupling partner.

A more direct and commonly employed industrial synthesis of Flurbiprofen involves the Suzuki coupling of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid.[11][12]

Diagram 1: Synthetic Pathway to Flurbiprofen

Caption: Synthetic overview from starting materials to the API Flurbiprofen.

The Significance of the Fluorine Atom in API Activity

The presence of the fluorine atom in 6-Fluoro-2-phenylbenzoic acid and subsequently in APIs derived from it, is not merely a synthetic handle but a strategic element that profoundly influences the biological activity of the final molecule.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing a fluorine atom at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3][13]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. Its high electronegativity can also alter the electronic properties of the molecule, leading to stronger binding to the active site of an enzyme or receptor.[3]

-

Improved Physicochemical Properties: The introduction of fluorine can modulate the lipophilicity and pKa of a molecule. This can improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better oral bioavailability and cell membrane permeability.[1][2]

Diagram 2: Role of Fluorine in Drug Design

Caption: Key benefits of incorporating fluorine into API molecules.

Conclusion

6-Fluoro-2-phenylbenzoic acid stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its utility as a versatile building block for the synthesis of important APIs like Flurbiprofen underscores the importance of having access to a diverse range of fluorinated synthons. The protocols and insights provided in this application note are intended to empower researchers to leverage the unique properties of 6-Fluoro-2-phenylbenzoic acid in their drug discovery and development endeavors, ultimately contributing to the creation of safer and more effective medicines.

References

-

ResearchGate. (n.d.). Synthesis of flurbiprofen. Reagents and conditions: (i) NaH, DMSO; (ii).... Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). CN112225657A - Preparation method of flurbiprofen.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

-

YouTube. (2024, January 3). Synthesis of Flurbiprofen. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-phenylbenzoic acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. Retrieved from [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Improving API Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Retrieved from [Link]

-

Slideshare. (n.d.). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. 6-Fluoro-2-phenylbenzoic acid | C13H9FO2 | CID 19024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. mdpi.com [mdpi.com]

Application Note: Advanced Analytical Strategies for the Separation of Fluorinated Benzoic Acid Isomers

Abstract

The precise separation and quantification of fluorinated benzoic acid (FBA) isomers are critical in diverse scientific fields, including pharmaceutical development, metabolic studies, environmental analysis, and as tracers in hydrological and oilfield applications.[1][2] The positional isomerism of the fluorine atom on the benzoic acid scaffold imparts subtle yet significant differences in physicochemical properties such as pKa, polarity, and hydrophobicity.[3] These differences present a considerable analytical challenge, requiring highly selective methods to achieve baseline resolution. This guide provides an in-depth exploration of advanced chromatographic and electrophoretic techniques, offering detailed protocols and expert insights into method development for the successful separation of FBA isomers. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing researchers with the foundational knowledge to select and optimize the appropriate analytical strategy.

Introduction: The Significance of Isomer-Specific Analysis

Fluorinated benzoic acids are a class of compounds where one or more hydrogen atoms on the benzene ring are substituted by fluorine. The specific position of the fluorine atom(s) defines the isomer (e.g., 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid). While these isomers share the same molecular weight, their electronic and steric properties can differ substantially.

Why is this separation critical?

-

Pharmaceutical R&D: In drug discovery, different isomers of a fluorinated active pharmaceutical ingredient (API) or its metabolites can exhibit varied pharmacological activity, toxicity, and pharmacokinetic profiles. Regulatory bodies require strict isomeric purity analysis.

-

Process Chemistry: Monitoring the isomeric ratio during synthesis is essential for reaction optimization and ensuring the quality of the final product.

-

Tracer Studies: In geology and oil reservoir management, various FBA isomers are used as water tracers.[4] The ability to separate and quantify a cocktail of these tracers simultaneously allows for complex multi-well studies.[1]

The primary challenge lies in the subtle differences between isomers, which conventional analytical methods may fail to resolve. This note details robust methodologies designed to overcome these challenges.

Strategic Workflow for Method Selection

Choosing the optimal analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific isomers of interest. The following workflow provides a logical decision-making process.

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly in its reversed-phase (RP) configuration, is the most versatile and widely adopted method for separating FBA isomers. The separation is governed by the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.

The Causality of Separation in RP-HPLC

The key to separating FBA isomers lies in exploiting their minor differences in polarity and acidity (pKa). The position of the electron-withdrawing fluorine atom subtly alters the electron density of the aromatic ring and the acidity of the carboxylic acid proton.

-

Polarity: Ortho-substituted isomers often exhibit different polarity compared to their meta and para counterparts due to intramolecular interactions and changes in the molecular dipole moment.

-

pKa Manipulation: The retention of benzoic acids on a C18 column is highly dependent on the pH of the mobile phase.

-

At a pH well below the pKa (~pH 2.5-3.0), the carboxyl group is protonated (-COOH), making the molecule less polar and more retained on the C18 column.

-

At a pH above the pKa, the carboxyl group is deprotonated (-COO⁻), rendering the molecule ionic, more polar, and thus less retained (eluting earlier).

-

By setting the mobile phase pH near the pKa values of the isomers, their subtle pKa differences are magnified, leading to differential ionization and, consequently, different retention times.

Protocol: Isocratic RP-HPLC Separation of Monofluorobenzoic Acid Isomers

This protocol provides a robust starting point for the separation of 2-, 3-, and 4-fluorobenzoic acid.

Objective: To achieve baseline separation of three positional monofluorobenzoic acid isomers.

Instrumentation and Materials:

-

HPLC or UHPLC system with UV or PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade acetonitrile (ACN), water, and phosphoric acid

-

Isomer standards (2-FBA, 3-FBA, 4-FBA)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Accurately prepare an aqueous solution of 0.1% phosphoric acid in HPLC-grade water. This sets the pH to approximately 2.1, ensuring the carboxylic acids are fully protonated.

-

Filter the aqueous mobile phase through a 0.45 µm filter.

-

The organic mobile phase is 100% acetonitrile.

-

-

Standard Preparation:

-

Prepare individual stock solutions of each isomer at 1 mg/mL in a 50:50 ACN:Water mixture.

-

Create a mixed standard solution containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions.

-

-

HPLC Conditions:

-

Set up the HPLC system with the parameters outlined in the table below.

-

Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 10 µL of the mixed standard solution.

-

Monitor the separation at 230 nm, where benzoic acids have strong absorbance.

-

Identify the peaks based on the retention times of individual isomer injections.

-

Table 1: HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar stationary phase for reversed-phase. |

| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ (aq) (40:60 v/v) | Isocratic mixture providing good partitioning. The acid suppresses ionization for enhanced retention and sharp peaks. |